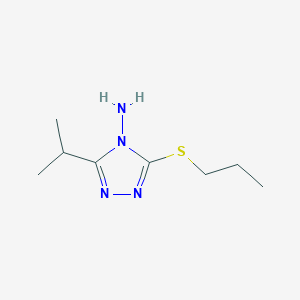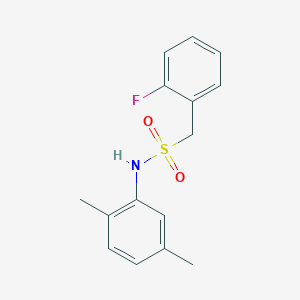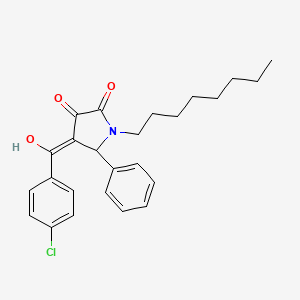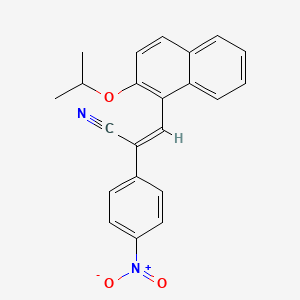![molecular formula C23H20N2OS B4867674 N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-phenylbutanamide](/img/structure/B4867674.png)
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-phenylbutanamide
Overview
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-phenylbutanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-phenylbutanamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Coupling with Phenylbutanamide: The benzothiazole derivative is then coupled with 4-phenylbutanamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-phenylbutanamide has been studied for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anti-tubercular agent, with studies indicating its efficacy against Mycobacterium tuberculosis.
Biological Studies: It has been investigated for its antimicrobial and anticancer properties, demonstrating activity against various bacterial strains and cancer cell lines.
Industrial Applications: The compound is used in the development of new materials, such as fluorescence materials and electroluminescent devices, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. In the case of its anti-tubercular activity, the compound inhibits the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts the cell wall formation, leading to the death of the bacterial cells.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A parent compound with a benzene ring fused to a thiazole ring.
2-Aminobenzenethiol: A precursor used in the synthesis of benzothiazole derivatives.
4-Phenylbutanamide: A structural analog with similar amide functionality.
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-phenylbutanamide stands out due to its unique combination of the benzothiazole core and phenylbutanamide moiety, which imparts distinct biological activities and potential therapeutic applications. Its ability to inhibit the DprE1 enzyme specifically makes it a promising candidate for anti-tubercular drug development .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2OS/c26-22(12-6-9-17-7-2-1-3-8-17)24-19-15-13-18(14-16-19)23-25-20-10-4-5-11-21(20)27-23/h1-5,7-8,10-11,13-16H,6,9,12H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBNJWFIYAWHGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-N-[2-methyl-3-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4867598.png)


![2-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4867620.png)
![2,3,4-trifluoro-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B4867634.png)
![N-benzyl-3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B4867643.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide](/img/structure/B4867654.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarboxamide](/img/structure/B4867662.png)


![N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4867690.png)
![N-[(5Z)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide](/img/structure/B4867695.png)
![4-FLUORO-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE](/img/structure/B4867701.png)

